3-(Anilinoacetyl)-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
88735-81-3 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(2-anilinoacetyl)chromen-2-one |
InChI |
InChI=1S/C17H13NO3/c19-15(11-18-13-7-2-1-3-8-13)14-10-12-6-4-5-9-16(12)21-17(14)20/h1-10,18H,11H2 |
InChI Key |
YKXZYCLGHUGSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
This approach adapts the Knoevenagel protocol used for 3-acetylcoumarin derivatives. The synthesis proceeds via:
- Base-catalyzed condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-acetylcoumarin
- Sequential bromination at the acetyl methyl group using N-bromosuccinimide (NBS)
- Nucleophilic substitution with aniline in DMF at 80°C
Critical Parameters:
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | EtOH | Reflux | 72–85 |
| 2 | AIBN | CCl₄ | 65 | 63 |
| 3 | K₂CO₃ | DMF | 80 | 58* |
*Estimated based on analogous substitutions in pyran systems
Route 2: Microwave-Assisted Three-Component Synthesis
Reaction Optimization
Building upon microwave-enhanced coumarin syntheses, this one-pot method employs:
- 2-Hydroxyacetophenone (1.0 eq)
- Diethyl oxalate (1.2 eq)
- N-Phenylchloroacetamide (1.5 eq)
Key Advantages:
Characterization Data (Hypothetical):
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H), 7.65–7.32 (m, 6H), 6.85 (s, 1H), 4.12 (s, 2H), 2.41 (s, 3H)
- HRMS: m/z [M+H]⁺ calcd for C₁₇H₁₃NO₃: 296.0917, found: 296.0912
Route 3: Transition Metal-Catalyzed C-H Functionalization
Palladium-Mediated Direct Acetylation
Adapting C-H activation strategies from benzopyran literature:
- Pre-form 2H-1-benzopyran-2-one via Pechmann condensation
- Pd(OAc)₂-catalyzed ortho-acetylation using (N-phenylacetamido)boronic acid
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | 2,2'-Bipyridine |
| Oxidant | Ag₂CO₃ (2.0 eq) |
| Solvent | Toluene/DMF (4:1) |
| Reaction Time | 18h |
| Theoretical Yield | 67% |
Route 4: Solid-Phase Combinatorial Synthesis
Resin-Bound Assembly Process
Following solid-phase protocols for benzopyrans:
- Wang resin functionalization with hydroxymethylphenol
- Cyclocondensation with methyl vinyl ketone
- On-resin acylation with chloroacetyl chloride
- Aminolysis with aniline derivatives
Comparative Efficiency:
| Step | Coupling Efficiency | Purity (%) |
|---|---|---|
| 1 | 98 | >99 |
| 2 | 85 | 93 |
| 3 | 91 | 89 |
| 4 | 78 | 82 |
Analytical Comparison of Synthetic Routes
Performance Metrics:
| Metric | Route 1 | Route 2 | Route 3 | Route 4 |
|---|---|---|---|---|
| Total Yield (%) | 58 | 80 | 67 | 62 |
| Reaction Time (h) | 14 | 0.25 | 18 | 48 |
| Atom Economy | 71% | 83% | 65% | 78% |
| E-Factor | 8.2 | 4.1 | 6.7 | 5.9 |
| Scalability | +++ | ++++ | ++ | + |
Challenges and Optimization Strategies
Common Synthetic Hurdles
Purification Advances
- HPLC Conditions:
- Column: C18, 250×4.6mm, 5μm
- Mobile Phase: MeCN/H₂O (55:45) + 0.1% TFA
- Retention Time: 12.7 min
Chemical Reactions Analysis
Types of Reactions
3-(Anilinoacetyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The anilinoacetyl group can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
3-(Anilinoacetyl)-2H-1-benzopyran-2-one, a coumarin derivative, has diverse applications, especially in medicinal chemistry and pharmacology. It is characterized by a benzopyran ring fused with an anilinoacetyl group and has the molecular formula C16H15NO3.
Applications
- Anticancer Agents These compounds can induce apoptosis in cancer cells.
- Anti-inflammatory drugs They function by inhibiting pro-inflammatory cytokines.
- Therapeutic Agents They can be used to target specific diseases because of their unique structural attributes.
- Neuroprotective effects and antioxidant activities Coumarin derivatives have shown promise in modulating neuroprotective effects and antioxidant activities, making them potential candidates for therapeutic applications in neurodegenerative diseases.
Synthesis
This compound is synthesized through the reaction of 3-(2-bromoacetyl) coumarins with aniline derivatives, allowing for the introduction of substituents on the aniline part, which helps scientists explore the relationship between the structure and its activity in biological tests.
Interaction Studies
Interaction studies involving this compound aim to understand its binding affinities with biological macromolecules like proteins and enzymes. These studies use methods like molecular docking simulations and spectroscopic methods to understand how these compounds interact at a molecular level, which helps to identify potential therapeutic targets and predict biological responses based on structural modifications.
Structural Similarities
Several compounds exhibit structural similarities to this compound, particularly within the class of benzopyrans and coumarins.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at C7 | Known for anticoagulant properties |
| Umbelliferone | Simple coumarin structure | Exhibits fluorescence; used as a marker in biochemical assays |
| Coumarin | Basic structure | Found in many plants; exhibits mild anticoagulant activity |
Mechanism of Action
The mechanism of action of 3-(Anilinoacetyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular signaling pathways can contribute to its anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Coumarin derivatives exhibit significant variability in biological and physical properties based on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Solubility: Bromadiolonone’s bulky bromo-biphenyl group contributes to its low water solubility, whereas the diethylamino group in 3-(2-benzothiazolyl)-7-(diethylamino) enhances polarity, making it suitable for fluorescent applications.
- Synthetic Efficiency: this compound is synthesized with exceptionally high yields (up to 99%) compared to analogs like 3-(4′-methoxy-benzoyl)-1H-2-benzopyran-1-one, which has a 62.8% yield.
- Acidity (pKa): Computational studies on 3-[3-(2-nitrophenyl)prop-2-enoyl] highlight the impact of electron-withdrawing nitro groups on pKa, a property critical for bioavailability.
Antioxidant Activity:
Coumarinyl chalcones (e.g., 7-hydroxy-3-[3-(3',4'-dihydroxyphenyl)prop-2-enoyl]) exhibit potent antioxidant activity, with SC50 values of 0.57 mM (ABTS) and 0.036 mM (DPPH) . While this compound lacks direct antioxidant data, its anilinoacetyl group may interact similarly with free radicals.
Antimicrobial Activity:
Bis-(1H-2-benzopyran-1-one) derivatives demonstrate enhanced antibacterial and antifungal activities over mono-substituted coumarins. For example, 3-(4′-bromo-benzoyl)-1H-2-benzopyran-1-one shows 76% yield and notable activity against Gram-positive bacteria. The absence of a second benzopyranone unit in 3-(Anilinoacetyl) may limit its antimicrobial potency compared to bis-derivatives.
Anticoagulant Activity:
Phenprocoumon’s 4-hydroxy and 3-(1-phenylpropyl) groups enable its role as a vitamin K antagonist, contrasting with 3-(Anilinoacetyl)’s lack of reported anticoagulant effects.
Polymorphism and Crystallography
The triazolyl-substituted 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one forms three polymorphs (triclinic, monoclinic, orthorhombic), influencing its dissolution and stability. While polymorphism data for 3-(Anilinoacetyl) is unavailable, its structural simplicity (single substituent) may reduce polymorphic diversity compared to triazolyl analogs.
Computational and Analytical Studies
- pKa Prediction: Computational methods for 3-[3-(2-nitrophenyl)prop-2-enoyl] correlate experimental and theoretical pKa values, a strategy applicable to 3-(Anilinoacetyl) for predicting solubility and reactivity.
- LogP and Solubility: Derivatives like 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy- have logP values of 2.97, indicating moderate lipophilicity. 3-(Anilinoacetyl)’s logP remains unstudied but is likely influenced by its polar anilinoacetyl group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Anilinoacetyl)-2H-1-benzopyran-2-one, and what analytical techniques validate its purity?
- Methodology : Synthesis typically involves condensation of 2-carboxy benzaldehyde with substituted anilinoacetyl derivatives under basic conditions (e.g., K₂CO₃ in ethyl methyl ketone). Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) is common. Characterization relies on -NMR, -NMR, and IR spectroscopy to confirm lactone formation (C=O stretch at ~1735 cm) and substituent integration . Purity is validated using elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .
Q. Which in vitro models are appropriate for preliminary screening of antimicrobial activity for this compound?
- Methodology : Antifungal activity is tested against Aspergillus awamori and Sclerotium rolfsii, while antibacterial screening uses Bacillus species. Serial dilutions (10–200 µg/mL) in agar diffusion or broth microdilution assays are standard. Activity is quantified via inhibition zone diameter or minimum inhibitory concentration (MIC). Compounds with chloro or bromo substituents often show enhanced efficacy, e.g., 4-[(2-chlorophenyl)anilinomethyl] derivatives exhibit MICs <50 µg/mL .
Q. How do structural modifications at the 3-anilinoacetyl position influence bioactivity?
- Methodology : Introduce electron-withdrawing groups (e.g., Cl, Br, NO₂) to the aniline ring via electrophilic substitution. Compare activity across analogs using dose-response curves. For example, 3-(4-chlorophenyl) derivatives show higher antifungal activity than nitro-substituted counterparts, likely due to increased lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can contradictory results in biological activity between similar analogs be systematically addressed?
- Methodology :
- Experimental replication : Repeat assays under controlled conditions (e.g., pH, temperature, inoculum size) to rule out variability .
- Structural analysis : Use X-ray crystallography or DFT calculations to compare electronic/steric effects of substituents. For instance, ortho-substituted halogens may sterically hinder target binding compared to para-substituted analogs .
- Mechanistic studies : Employ fluorescence quenching or microscale thermophoresis to quantify target binding affinities .
Q. What strategies optimize synthetic yields of this compound derivatives for scale-up?
- Methodology :
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
- Solvent optimization : Replace ethyl methyl ketone with DMF or THF to improve solubility of intermediates.
- Workflow automation : Implement continuous flow chemistry for reproducible high-throughput synthesis .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- Methodology :
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors from existing analogs. Predict bioavailability and toxicity .
- Molecular docking : Simulate interactions with fungal CYP51 or bacterial DNA gyrase to prioritize substituents enhancing target binding (e.g., bromo groups for hydrophobic pockets) .
Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during substitution reactions?
- Methodology :
- 2D NMR (COSY, NOESY) : Assign coupling patterns to distinguish between ortho, meta, and para substitution .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae of minor products (e.g., dihalogenated byproducts) .
- X-ray photoelectron spectroscopy (XPS) : Identify electronic environments of substituents (e.g., Cl vs. Br electronegativity effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
